

Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromo-N-methylaniline Isomers

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Compound of Interest

Compound Name: 4-Bromo-N-methylaniline

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A detailed spectroscopic comparison of 2-bromo-N-methylaniline, 3-bromo-N-methylaniline, and **4-bromo-N-methylaniline** is presented for researchers and professionals in drug development. This guide provides a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and protocols.

The structural nuances of positional isomers can significantly impact their chemical reactivity, biological activity, and pharmacokinetic properties. Consequently, the precise and unambiguous identification of these isomers is a critical step in chemical synthesis and drug discovery. This guide offers a side-by-side spectroscopic comparison of the ortho-, meta-, and para-isomers of **4-bromo-N-methylaniline** to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry for the three isomers of bromo-N-methylaniline.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Isomer	^1H NMR (δ , ppm in CDCl_3)	^{13}C NMR (δ , ppm in CDCl_3)
2-Bromo-N-methylaniline	7.46 (dd, $J = 7.9, 1.4$ Hz, 1H), 7.25 (s, 1H), 6.67 (dd, $J = 8.1, 1.1$ Hz, 1H), 6.61 (m, 1H), 4.39 (s, 1H, NH), 2.93 (s, 3H, N- CH_3)	145.97, 132.28, 128.56, 117.60, 110.74, 109.62, 30.61
3-Bromo-N-methylaniline	7.07 (t, $J = 8.0$ Hz, 1H), 6.87 (d, $J = 7.8$ Hz, 1H), 6.77 (t, $J = 1.9$ Hz, 1H), 6.55 (dd, $J = 8.2, 1.8$ Hz, 1H), 3.80 (s, 1H, NH), 2.83 (s, 3H, N- CH_3)	150.50, 130.36, 123.20, 119.74, 114.67, 111.16, 30.42
4-Bromo-N-methylaniline	7.13 (d, $J = 7.9$ Hz, 2H), 6.34 (d, $J = 8.0$ Hz, 2H), 3.59 (s, 1H, NH), 2.65 (s, 3H, N- CH_3)	148.34, 131.88, 113.98, 108.76, 30.72

Table 2: IR, UV-Vis, and Mass Spectroscopic Data

Isomer	Key IR Absorptions (cm ⁻¹)	UV-Vis λ_{max} (nm)	Mass Spectrum (m/z)
2-Bromo-N-methylaniline	~3410 (N-H), ~3060 (C-H, aromatic), ~2820 (C-H, methyl), ~1600 (C=C, aromatic), ~1320 (C-N), ~750 (C-Br)	Not available	185/187 (M/M+2), 106, 77
3-Bromo-N-methylaniline	~3415 (N-H), ~3050 (C-H, aromatic), ~2825 (C-H, methyl), ~1595 (C=C, aromatic), ~1315 (C-N), ~770 (C-Br)	Not available	185/187 (M/M+2), 106, 77
4-Bromo-N-methylaniline	~3420 (N-H), ~3040 (C-H, aromatic), ~2830 (C-H, methyl), ~1590 (C=C, aromatic), ~1310 (C-N), ~810 (C-Br)	Not available	185/187 (M/M+2), 106, 77

Experimental Protocols

Standard laboratory procedures were followed for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- **Data Acquisition:** ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
- **Instrumentation:** Fourier Transform Infrared (FTIR) spectra were recorded in the range of 4000-400 cm^{-1} .
- **Data Acquisition:** A background spectrum of the KBr plates was acquired and subtracted from the sample spectrum. The positions of the absorption maxima are reported in wavenumbers (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

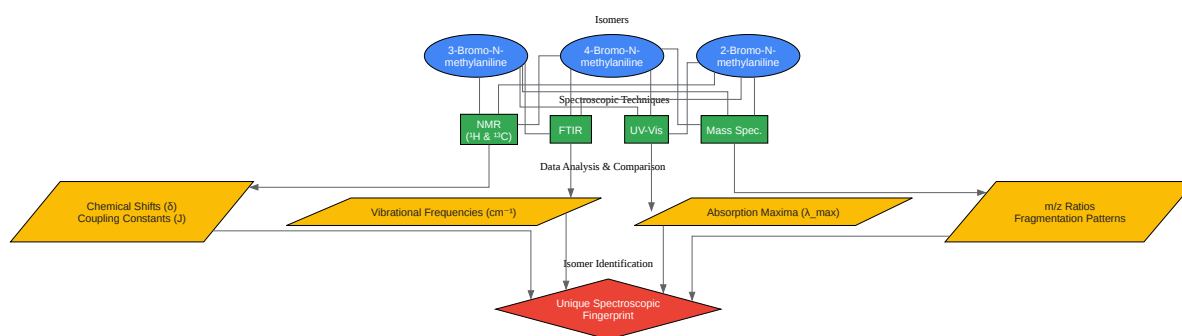
- **Sample Preparation:** A dilute solution of the analyte was prepared in a suitable UV-grade solvent, typically ethanol or methanol.
- **Instrumentation:** UV-Vis spectra were recorded on a dual-beam spectrophotometer.
- **Data Acquisition:** The absorbance was measured over a wavelength range of 200-400 nm. The wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm). Note: Specific experimental UV-Vis data for these compounds is not readily available in the searched literature.

Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- **Ionization:** Electron ionization (EI) was used as the ionization technique.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the resulting ions was measured. The molecular ion peak (M^+) and major fragment ions are reported.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic comparison of the **4-bromo-N-methylaniline** isomers is illustrated in the following diagram.



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Figure 1. Workflow for the spectroscopic comparison of **4-bromo-N-methylaniline** isomers.

Discussion

The spectroscopic data presented provides a clear basis for the differentiation of the three isomers of **4-bromo-N-methylaniline**.

- NMR Spectroscopy: The aromatic region of the ¹H NMR spectra is particularly diagnostic. The para-isomer (**4-bromo-N-methylaniline**) exhibits a simple splitting pattern with two

doublets, characteristic of a 1,4-disubstituted benzene ring. In contrast, the ortho- and meta-isomers show more complex splitting patterns due to the different magnetic environments of the aromatic protons. The chemical shifts of the N-methyl protons also show slight variations among the isomers. The ^{13}C NMR spectra complement this by showing distinct chemical shifts for the aromatic carbons, reflecting the different substitution patterns.

- **IR Spectroscopy:** The position of the C-Br stretching vibration can be informative, often appearing at a higher wavenumber for the para-isomer compared to the ortho- and meta-isomers. The N-H stretching vibrations are present in all three secondary amines, and their exact positions can be influenced by intermolecular hydrogen bonding.
- **Mass Spectrometry:** While all three isomers exhibit the same molecular ion peaks at m/z 185 and 187 (due to the isotopic abundance of bromine, ^{79}Br and ^{81}Br), their fragmentation patterns under electron ionization can show subtle differences that may aid in their differentiation, although these are often less pronounced than the differences observed in NMR and IR spectroscopy.
- **UV-Vis Spectroscopy:** Although specific data was not found, it is expected that the isomers would exhibit differences in their absorption maxima and molar absorptivities due to the influence of the substituent positions on the electronic transitions of the aromatic ring. Generally, para-substituted anilines tend to have a red-shifted (longer wavelength) λ_{max} compared to their ortho and meta counterparts.

In conclusion, a combination of these spectroscopic techniques, particularly NMR and IR, provides a robust and reliable method for the unambiguous identification and differentiation of 2-bromo-N-methylaniline, 3-bromo-N-methylaniline, and **4-bromo-N-methylaniline**. This comparative guide serves as a valuable resource for scientists and researchers engaged in the synthesis, purification, and characterization of these and related compounds.

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